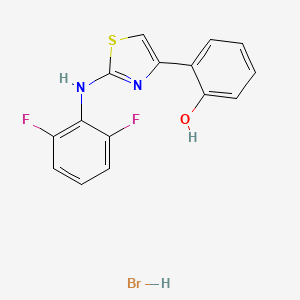

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

描述

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a useful research compound. Its molecular formula is C15H11BrF2N2OS and its molecular weight is 385.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide (CAS No: 1209726-22-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H11BrF2N2OS, with a molecular weight of 385.23 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that thiazole derivatives are promising candidates in anticancer therapy. The compound has been evaluated against various cancer cell lines:

- Mechanism of Action : Thiazole derivatives often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

- Case Studies : In studies involving derivatives similar to this compound, significant cytotoxic effects were observed against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, related compounds exhibited IC50 values ranging from 0.5 to 5 µM against these lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | MCF7 | 0.5 | |

| Thiazole Derivative B | A549 | 2.1 | |

| Thiazole Derivative C | HepG2 | 1.0 |

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been widely studied:

- Spectrum of Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 32 µg/mL against Candida albicans and Aspergillus niger, indicating potent antifungal activity .

3. Antioxidant Activity

Thiazole compounds are recognized for their antioxidant properties, which can protect cells from oxidative stress:

- Mechanism : The antioxidant activity is attributed to the ability of the thiazole ring to scavenge free radicals.

- Research Findings : Studies have reported that similar compounds exhibit significant DPPH radical scavenging activity, making them potential candidates for developing antioxidant agents .

科学研究应用

Anticancer Properties

Recent studies have indicated that 2-(2,6-difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibits promising anticancer activity. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. Preliminary studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its potential as an anticancer and antimicrobial agent positions it as a subject of interest in pharmaceutical research aimed at developing new therapies for cancer and infectious diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing potential side effects. Researchers are investigating modifications to the thiazole structure to enhance its biological activity while maintaining favorable pharmacokinetic properties .

Case Study 1: Anticancer Activity Assessment

A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis induction. Results indicated that the compound could serve as a lead for developing novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy Evaluation

In a separate investigation focused on antimicrobial properties, this compound was evaluated against common bacterial strains. The results showed effective inhibition at low concentrations, suggesting potential for further development as an antibiotic agent.

常见问题

Q. Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of thiazole derivatives typically involves cyclocondensation or nucleophilic substitution. For example, a related thiazole compound with a 2,6-difluorophenyl group was synthesized via refluxing intermediates in ethanol with glacial acetic acid as a catalyst, achieving yields of 53–78% . Key steps include:

- Intermediate preparation : Reacting 2,6-difluoroaniline with formimidamide derivatives under acidic conditions to form the thiazole core .

- Purification : Use of vacuum drying and recrystallization from dichloromethane/diethyl ether to isolate the hydrobromide salt .

- Critical factors : Reaction time (24+ hours for complete cyclization) and temperature (125°C for imidazolium salt formation) significantly impact yield .

Q. Basic: How can spectroscopic techniques (NMR, FTIR) characterize this compound?

Methodological Answer:

- 1H/13C NMR : The 2-hydroxyphenyl group shows a singlet at δ 5.98 ppm (aromatic protons), while the thiazole protons appear as multiplets between δ 3.13–7.21 ppm. Fluorine atoms on the difluorophenyl group exhibit distinct 19F NMR shifts at δ -110 to -120 ppm .

- FTIR : Stretching vibrations for C=N (thiazole) at 1600–1650 cm⁻¹ and O–H (phenolic) at 3200–3400 cm⁻¹ confirm functional groups .

- Validation : Compare experimental data with computed spectra (e.g., PubChem entries) to resolve ambiguities .

Q. Basic: What physicochemical properties (solubility, stability) are critical for handling this compound?

Methodological Answer:

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases. For similar compounds, solubility in methanol (90 g/L) and DMSO (>500 g/L) is preferred for in vitro studies .

- Stability : Store at 2–8°C in sealed containers to prevent hygroscopic degradation. Stability tests (e.g., 50-day exposure at 50°C) confirm resistance to thermal decomposition .

- pH sensitivity : The phenolic -OH group may protonate/deprotonate under acidic/basic conditions, affecting reactivity.

Q. Advanced: How can researchers resolve contradictory data in biological activity assays?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Strategies include:

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

- Solvent standardization : Replace DMSO with ethanol if precipitation occurs in cell-based assays .

- Positive controls : Compare with Etoxazole (a structurally related acaricide) to validate bioactivity trends .

Q. Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Salt screening : Test alternative counterions (e.g., hydrochloride) if hydrobromide exhibits poor bioavailability .

- Prodrug design : Introduce ester groups at the phenolic -OH to increase lipophilicity, enabling passive diffusion .

Q. Advanced: How to design analogues to study structure-activity relationships (SAR)?

Methodological Answer:

- Core modifications : Replace the thiazole ring with oxazole or triazole to assess electronic effects on bioactivity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the hydroxyphenyl ring to enhance stability .

- Pharmacophore mapping : Use X-ray crystallography (e.g., Acta Crystallographica data ) to identify critical binding motifs.

Q. Advanced: What analytical methods quantify trace impurities in bulk synthesis?

Methodological Answer:

属性

IUPAC Name |

2-[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2OS.BrH/c16-10-5-3-6-11(17)14(10)19-15-18-12(8-21-15)9-4-1-2-7-13(9)20;/h1-8,20H,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPFRDFOHQMKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。